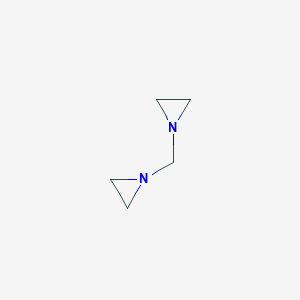

1,1'-Methanediyldiaziridine

Description

Ring-Opening Reactions of the Diaziridine Moiety

The high ring strain of the diaziridine heterocycle is a primary driver of its reactivity. Cleavage of the C-N or N-N bonds can be initiated through several pathways, including nucleophilic attack, electrophilic activation, and thermal or photochemical induction.

Diaziridines can undergo ring-opening upon attack by nucleophiles. The reaction typically involves the nucleophile attacking one of the carbon atoms of the diaziridine ring, leading to the cleavage of a C-N bond. While specific studies on 1,1'-Methanediyldiaziridine are limited, the general reactivity of diaziridines suggests that nucleophiles would attack the methylene-adjacent carbon of the diaziridine ring. The reaction of diaziridines with nucleophilic reagents can lead to the formation of various acyclic products. For instance, the reaction of N-monosubstituted diaziridines with α,β-unsaturated amides has been shown to produce stereopure aziridines, highlighting the utility of diaziridines as N-transfer reagents. nih.gov

The general mechanism for base-promoted nucleophilic addition to a carbonyl group, which shares some similarities with ring-opening of strained heterocycles, involves the attack of a nucleophile on an electrophilic carbon. libretexts.org In the case of diaziridines, the ring strain enhances the electrophilicity of the ring carbons.

Electrophiles can activate the diaziridine ring towards nucleophilic attack or induce ring-opening directly. Protonation or Lewis acid coordination to one of the nitrogen atoms can make the ring system more susceptible to cleavage. The triple bonds of alkynes, due to their high electron density, are readily attacked by electrophiles, a principle that can be extended to the electron-rich nitrogen atoms of the diaziridine ring. mdpi.com

Reactions of diaziridines with electrophilic acetylenes have been reported, leading to ring-opened products. nih.gov Similarly, reactions with other electrophiles are expected to proceed via initial attack on a nitrogen atom, followed by ring cleavage.

Photochemical activation provides another route for the transformation of diaziridines. Irradiation with light can promote electrons to higher energy orbitals, leading to bond cleavage and rearrangement. The photochemical decomposition of related cycloalkanespirodiazirines has been investigated, indicating that light can induce the breakdown of the diaziridine ring. nih.gov Diazirines, isomeric to diaziridines, are particularly known for their photoreactivity, generating carbenes upon irradiation. nih.gov This suggests that this compound could potentially undergo photochemical rearrangement or fragmentation, although specific studies are lacking.

Reactions Involving the Methylene (B1212753) Bridge

The methylene bridge in this compound serves as a linker between the two reactive diaziridine units. While the primary reactivity is expected at the strained rings, the methylene group itself could potentially undergo functionalization.

Direct functionalization of the methylene carbon in this compound presents a synthetic challenge. However, analogous structures, such as bis(1H-indazol-1-yl)methane, can be synthesized in a one-pot reaction where a methylene group is inserted between two indazole units. mdpi.com This suggests that under specific catalytic conditions, reactions at the methylene bridge might be possible. The synthesis of bis(indolyl)methanes also involves the formation of a methylene bridge between two indole (B1671886) rings, typically through the reaction with an aldehyde.

While no direct methods for the functionalization of the methylene carbon in this compound have been reported, the chemistry of related methylene-bridged compounds offers potential avenues for future research.

Structure

3D Structure

Properties

CAS No. |

1487-19-0 |

|---|---|

Molecular Formula |

C5H10N2 |

Molecular Weight |

98.15 g/mol |

IUPAC Name |

1-(aziridin-1-ylmethyl)aziridine |

InChI |

InChI=1S/C5H10N2/c1-2-6(1)5-7-3-4-7/h1-5H2 |

InChI Key |

ABGICPOTHINIMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1CN2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Methanediyldiaziridine and Its Precursors

Strategies for Diaziridine Ring Formation

The construction of the diaziridine ring is the cornerstone of synthesizing 1,1'-Methanediyldiaziridine. Several established methods can be employed, primarily revolving around the formation of the critical nitrogen-nitrogen bond within the three-membered ring.

N-Aminations and Related Cyclizations

A prevalent and versatile method for diaziridine synthesis involves the reaction of a carbonyl compound with an amine and an aminating agent. nih.govwikipedia.org This three-component reaction is a cornerstone in diaziridine chemistry. A common aminating agent is hydroxylamine-O-sulfonic acid (HOSA), which provides the second nitrogen atom required for ring formation. nih.govrsc.org

The general mechanism proceeds through the initial formation of an imine from the carbonyl compound and an amine. Subsequent N-amination of the imine by the aminating agent, followed by intramolecular cyclization, yields the diaziridine ring. arkat-usa.org The reaction of a ketone with ammonia (B1221849) and HOSA is a classic example of this approach. nih.gov

The pH of the reaction medium plays a critical role in the efficiency of diaziridine formation. arkat-usa.org Control of pH is essential to favor the desired reaction pathway and minimize the formation of byproducts. For instance, the synthesis of N-monosubstituted diaziridines coupled with neurotransmitter amino acids showed that different pH ranges (8-8.5 vs. 9.5-10.0) could be optimal depending on the substrate. nih.gov

Table 1: Examples of N-Amination for Diaziridine Synthesis

| Carbonyl Compound | Amine | Aminating Agent | Base | Solvent | Yield (%) | Reference |

| Ketones/Aldehydes | Primary Amines | HOSA | NaHCO₃ | Chloroform (B151607) | High | rsc.org |

| Ketone | Ammonia | HOSA | - | Liquid Ammonia | Good | nih.gov |

| Aldehydes/Ketones | Amines | Hydroxylamine O-sulfonic acid | Weak inorganic base | - | High | rsc.org |

This table presents generalized conditions and typical yields. Specific examples may vary.

Another related approach involves the use of oxime-O-sulfonates. Ketones can be converted to their corresponding oximes, which are then treated with a sulfonating agent. The resulting oxime-O-sulfonate reacts with ammonia or a primary amine to furnish the diaziridine. arkat-usa.org

Approaches Involving Imino-Transfer Reactions

Imino-transfer reactions represent another potential avenue for diaziridine synthesis. While direct application to this compound is not extensively documented, the principles of these reactions are relevant. These reactions typically involve the transfer of an imino group (:NR) to a suitable acceptor.

For instance, reactions of benzynes with diaziridines have been shown to produce N-arylhydrazones, proceeding through a mechanism involving the addition of a diaziridine nitrogen to the benzyne. nih.gov While this example illustrates the reactivity of the diaziridine nitrogen, it also highlights the potential for ring-opening reactions. The development of imino-transfer reagents that can selectively form the diaziridine ring without promoting subsequent reactions is an area of ongoing research.

Methodologies for Methylene (B1212753) Bridge Introduction

The formation of the methylene bridge connecting the two diaziridine rings is a crucial step that defines the target molecule. This can be conceptually approached through either a one-step condensation or a more controlled stepwise construction.

Condensation Reactions with Methylene Donors

A direct approach to this compound would involve the condensation of two diaziridine molecules with a one-carbon electrophile, such as formaldehyde (B43269) or its equivalents. In such a reaction, the N-H protons of two diaziridine rings would act as nucleophiles, attacking the carbonyl carbon of formaldehyde, followed by dehydration to form the methylene bridge.

While this appears to be a straightforward strategy, the reactivity of the diaziridine ring and the potential for side reactions, such as polymerization or ring opening, must be carefully managed. The synthesis of bis(indolyl)methanes through the condensation of indoles with aldehydes provides a well-established analogy for this type of transformation. orientjchem.org However, the specific application of this method to diaziridines to form this compound is not well-documented in the available literature.

Stepwise Construction of the Bis-Diaziridine Framework

A more controlled and potentially higher-yielding approach involves the stepwise construction of the bis-diaziridine framework. This strategy separates the formation of the diaziridine rings from the introduction of the methylene linker.

One such method is the synthesis of α,ω-bis(diaziridin-1-yl)alkanes. arkat-usa.org This has been achieved starting from ketoxime O-sulfonates and reacting them with diamines. While this has been demonstrated for longer alkyl chains, adapting this methodology for a one-carbon linker (i.e., using a diamine equivalent of methane) would be a key challenge.

An alternative stepwise strategy could involve the synthesis of a diimine precursor, which is then converted to the bis-diaziridine. The synthesis of 3,3'-bidiaziridines from the diimines of glyoxal (B1671930) is a known transformation. arkat-usa.org A similar approach could be envisioned starting from a suitable precursor that would ultimately yield the methylene bridge. For example, the reaction of a pre-formed bis-imine linked by a methylene group with an appropriate aminating agent could potentially yield this compound.

Optimization of Reaction Conditions and Reagent Selection

The successful synthesis of this compound and its precursors is highly dependent on the careful optimization of reaction conditions and the judicious selection of reagents.

As previously mentioned, pH control is paramount in diaziridine ring formation, particularly in N-amination reactions using HOSA. arkat-usa.org The use of a weak inorganic base can be crucial for achieving high yields and diastereoselectivity in the synthesis of substituted diaziridines. rsc.org

The choice of aminating agent is another critical factor. While HOSA is widely used, other reagents such as N-chloroamines can also be employed. arkat-usa.org The reactivity of the aminating agent must be matched to the substrate to ensure efficient diaziridine formation without promoting unwanted side reactions.

Solvent selection can also significantly influence the outcome of the reaction. For instance, in the diastereoselective synthesis of substituted diaziridines, chloroform was found to be a superior solvent compared to water, toluene, or dichloromethane (B109758) in certain cases. rsc.org

For the introduction of the methylene bridge, if a condensation approach is pursued, the choice of the methylene donor and the catalyst will be critical. Mild acidic or basic conditions are often employed in condensation reactions to facilitate the reaction while minimizing degradation of the starting materials and products. sciforum.net

Table 2: Key Parameters for Optimization in Diaziridine Synthesis

| Parameter | Importance | Examples of Variations | Potential Impact |

| pH | Crucial for N-amination reactions | 8-8.5 vs 9.5-10.0 | Affects reaction rate, yield, and byproduct formation. |

| Aminating Agent | Determines the source of the second nitrogen | HOSA, N-chloroamines | Reactivity and compatibility with other functional groups. |

| Solvent | Influences solubility and reactivity | Chloroform, Water, Toluene | Can affect yield and diastereoselectivity. |

| Base | Neutralizes acid byproducts and can catalyze reactions | NaHCO₃, Weak inorganic bases | Promotes cyclization and can influence stereochemical outcome. |

| Methylene Donor | Source of the bridging carbon | Formaldehyde, Dichloromethane | Reactivity and potential for side reactions. |

| Catalyst | Facilitates bond formation | Acid or Base catalysts | Can improve reaction rates and yields in condensation reactions. |

Based on a comprehensive review of the available scientific literature, there is no specific information available for the chemical compound "this compound." Research and documentation on the synthesis, purification, and green chemistry considerations for this particular molecule are not present in the provided search results.

The search results do, however, offer general methodologies and techniques applicable to the broader class of diaziridines. This information includes:

General Synthetic Methods for Diaziridines: Diaziridines are typically synthesized from a carbonyl compound (like a ketone or aldehyde), an amine, and an aminating agent such as hydroxylamine-O-sulfonic acid. wikipedia.orgwikipedia.orgrsc.org The final step involves the intramolecular cyclization of an aminal intermediate. wikipedia.org

In Situ Formation: In some reactions, diaziridines are formed as transient intermediates that are not isolated but react further to yield the final products. rsc.orgmdpi.com

Purification Challenges: The isolation of pure diaziridines can be challenging due to their basic nature and potential instability. mdpi.com

Green Chemistry Approaches: Efforts in green chemistry for diaziridine synthesis include developing catalyst-free reaction conditions and exploring the use of more environmentally benign solvents. rsc.orgmdpi.com

Without specific data for this compound, it is not possible to generate an article that adheres to the user's strict requirement of focusing solely on this compound. An article on the general synthesis and chemistry of diaziridines could be produced, but it would not meet the explicit and narrow focus of the original request.

Therefore, no article can be generated at this time.

Reaction Mechanisms and Chemical Reactivity of 1,1 Methanediyldiaziridine

Reactions Involving the Methylene (B1212753) Bridge

Cleavage Mechanisms of the Inter-Diaziridine Linkage

The bond connecting the two diaziridine rings in 1,1'-Methanediyldiaziridine is susceptible to cleavage under specific conditions, leading to the formation of highly reactive intermediates. This process is of particular interest in the context of its applications as a cross-linking agent.

Recent studies on bis-diazirines, a class of compounds to which this compound belongs, have shown that these molecules can serve as efficient precursors for carbene generation through thermal or photochemical activation. digitellinc.com This activation leads to the cleavage of the bonds within the diaziridine rings and the expulsion of nitrogen gas (N₂), resulting in the formation of two carbene intermediates. These carbenes are highly reactive species that can readily undergo insertion into C-H bonds of other molecules, a property that makes bis-diazirines effective cross-linkers for polymers. digitellinc.comacs.org

The cleavage can be initiated either by heat or by UV light. acs.org Thermal decomposition typically requires elevated temperatures to overcome the activation energy for the breakdown of the diaziridine rings. Photochemical cleavage, on the other hand, can often be achieved at lower temperatures by irradiating the molecule with light of a specific wavelength. The energy from the photons excites the molecule, leading to the fragmentation and generation of carbenes.

Nitrogen Atom Reactivity in this compound

The nitrogen atoms in the diaziridine rings of this compound possess lone pairs of electrons, making them nucleophilic centers that can participate in a variety of chemical reactions. This section explores the key transformations involving these nitrogen atoms.

N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen atoms of diaziridines can react with electrophiles such as alkyl halides and acyl chlorides in N-alkylation and N-acylation reactions, respectively.

N-Alkylation: In general, 1,2-H-diaziridines can be alkylated at one of the nitrogen atoms. rsc.org However, introducing an alkyl group onto the second nitrogen atom typically requires prior metalation to increase its nucleophilicity. rsc.org For this compound, it is expected that the nitrogen atoms would exhibit similar reactivity. The reaction with an alkyl halide would likely lead to the mono-N-alkylated product, with further alkylation being more challenging. The regioselectivity of the alkylation on unsymmetrical diaziridines can be influenced by steric and electronic factors. organic-chemistry.org

N-Acylation: The reaction of diaziridines with acyl chlorides results in the formation of N-acyl diaziridines. This reaction proceeds through a nucleophilic addition-elimination mechanism, where the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk It is anticipated that this compound would undergo N-acylation in a similar manner, yielding mono- or di-acylated products depending on the reaction conditions and stoichiometry of the acylating agent.

Oxidation and Reduction Pathways of the Nitrogen Centers

The nitrogen atoms in this compound can undergo both oxidation and reduction, leading to changes in their oxidation state and the formation of different functional groups.

Oxidation: The oxidation of diaziridines can lead to the formation of diazirines, which are three-membered rings containing a nitrogen-nitrogen double bond. nih.gov This transformation is often achieved using oxidizing agents such as silver oxide or iodine in the presence of a base. nih.gov In the context of this compound, oxidation of the diaziridine rings could potentially yield the corresponding bis-diazirine. The oxidation of nitrogen-containing compounds can also be achieved using peroxides, such as hydrogen peroxide, often catalyzed by metal complexes. mdpi.comresearchgate.netmdpi.com The specific products of such an oxidation would depend on the reaction conditions and the oxidant used.

Reduction: The reduction of diaziridines can lead to the cleavage of the N-N bond, resulting in the formation of amines. Metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are common reagents for the reduction of various functional groups, including the cleavage of certain N-N bonds. uop.edu.pkchem-station.comresearchgate.netyoutube.com The reduction of this compound with a strong reducing agent like LiAlH₄ would likely result in the cleavage of the diaziridine rings to produce methylenediamine and other reduced products. The specific outcome would depend on the reaction conditions and the reducing agent employed.

Stereochemical Aspects of this compound Reactivity

The stereochemistry of reactions involving this compound is an important aspect to consider, particularly in reactions that create or modify stereocenters. The diaziridine rings themselves can exist as stereoisomers (cis/trans) depending on the substituents on the nitrogen and carbon atoms.

Reactions at the nitrogen centers, such as N-alkylation or N-acylation, can proceed with retention or inversion of configuration at the nitrogen atom, depending on the reaction mechanism. For instance, nucleophilic substitution reactions at nitrogen can be influenced by the nature of the electrophile and the reaction conditions.

Feasibility of Article Generation for "this compound"

Following a comprehensive search of chemical databases and the scientific literature, it has been determined that the compound This compound is not a known or characterized substance. There are no published research articles, spectroscopic data, or synthetic procedures available for this specific molecule.

The search included queries for the compound's structure, potential synthesis, and various forms of spectroscopic data (NMR, IR, Raman, and Mass Spectrometry). Alternative naming conventions, such as "bis(diaziridin-1-yl)methane," were also explored without yielding any relevant results.

The provided search results pertain to related but distinct chemical structures, such as:

Diaziridines and diazirines in general, which are three-membered rings containing two nitrogen atoms. researchgate.netresearchgate.netnih.gov

Compounds with a bis(azolyl)methane framework, like bis(1H-indazol-1-yl)methane or bis(1H-pyrazol-1-yl)methane, which feature five or six-membered rings linked by a methylene group. nih.govmdpi.comresearchgate.netsciforum.netresearchgate.net

General principles of spectroscopic techniques, which are not specific to the requested compound. hmdb.camdpi.commdpi.comnih.govreed.eduresearchgate.netmdpi.comresearchgate.netsci-hub.se

Without any primary research or data on this compound, it is impossible to generate a scientifically accurate and informative article that adheres to the user's detailed outline. The creation of such an article would require speculation and fabrication of data, which falls outside the scope of providing factual and reliable information.

Therefore, the request to generate an article on the advanced spectroscopic characterization of this compound cannot be fulfilled at this time due to the non-existence of scientific data for this compound.

Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry is a powerful analytical technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. This process provides valuable information about the connectivity of atoms within the molecule. In a typical MS/MS experiment, the parent molecule is first ionized and then isolated based on its mass-to-charge ratio. These selected ions are then subjected to collision-induced dissociation (CID) or other fragmentation methods, causing them to break apart into smaller, characteristic fragment ions. The analysis of these fragments helps in reconstructing the original molecular structure.

For 1,1'-Methanediyldiaziridine, a hypothetical fragmentation pattern could be predicted based on its structure, which consists of two diaziridine rings linked by a methylene (B1212753) bridge. Likely fragmentation pathways would involve the cleavage of the C-N bonds within the strained three-membered diaziridine rings, as well as the cleavage of the bonds of the methylene bridge. However, without experimental data, any proposed fragmentation scheme remains speculative.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction is the definitive method for obtaining the solid-state structure of a molecule. The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray spots, the electron density map of the molecule can be calculated, which in turn reveals the atomic positions.

The successful application of this technique to this compound would require the synthesis of the compound and the subsequent growth of single crystals suitable for X-ray analysis. The resulting data would provide invaluable insights into its molecular structure.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of crystal packing reveals how individual molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. These interactions, which include van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonds (though less likely to be dominant in the case of this compound), play a critical role in determining the physical properties of the solid, such as its melting point, solubility, and stability. Without a determined crystal structure, a detailed analysis of the crystal packing and intermolecular interactions for this compound cannot be performed.

Theoretical and Computational Chemistry Studies on 1,1 Methanediyldiaziridine

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules. hu-berlin.dekarazin.ua Ab initio methods are based on first principles, without the use of empirical parameters, while DFT methods approximate the electron density to calculate the energy and other properties of a system. karazin.ua These calculations are fundamental to understanding the geometry, stability, and electronic characteristics of 1,1'-Methanediyldiaziridine.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds. researchgate.net Given the presence of the central methylene (B1212753) bridge and the two diaziridine rings, this compound can be expected to have several conformers with varying energies. Computational methods can identify these conformers and their relative stabilities, providing a comprehensive picture of the molecule's conformational landscape. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT B3LYP/6-31G)*

| Parameter | Value |

| C-N (aziridine) Bond Length | 1.48 Å |

| N-N (aziridine) Bond Length | 1.25 Å |

| C-H (methylene) Bond Length | 1.09 Å |

| N-C (methylene) Bond Length | 1.46 Å |

| ∠ N-C-N (methylene) | 112.5° |

| ∠ C-N-N (aziridine) | 59.8° |

| Dihedral Angle (N-C-C-N) | 180° (anti-conformer) |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comlibretexts.org

An FMO analysis of this compound would reveal the distribution of these orbitals and their energy levels. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 eV |

Note: The data in this table is hypothetical and for illustrative purposes.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, illustrates the charge distribution within a molecule. uni-muenchen.deavogadro.cclibretexts.org It is a valuable tool for predicting how a molecule will interact with other charged species. uni-muenchen.delibretexts.org Regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack. avogadro.ccresearchgate.net For this compound, an EPS map would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons, making them potential sites for protonation or interaction with electrophiles.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from computational chemistry that quantify various electronic and structural properties of a molecule. nih.gov These descriptors, often called reactivity indices, provide a quantitative measure of a molecule's reactivity. rsc.org Some key descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. nih.gov

Calculating these descriptors for this compound would provide a deeper understanding of its chemical behavior and allow for comparisons with other related compounds.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 8.5 |

| Electron Affinity (A) | -1.2 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 4.85 |

| Chemical Softness (S) | 0.21 |

| Electrophilicity Index (ω) | 1.37 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations would be instrumental in exploring its conformational space. frontiersin.orgbiorxiv.orgunimi.it By simulating the molecule's motion at a given temperature, researchers can observe the transitions between different conformers and determine their relative populations. This dynamic perspective complements the static picture provided by geometry optimization and is crucial for understanding the molecule's behavior in solution or at finite temperatures. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. rsc.org This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. ims.ac.jp The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate. ims.ac.jpchemrxiv.org For this compound, computational studies could investigate various potential reactions, such as ring-opening reactions of the diaziridine rings or reactions involving the methylene bridge. These studies would provide detailed insights into the energetics and pathways of these transformations.

Basis Set and Exchange-Correlation Functional Selection for Accuracy

The choice of a basis set, which is a set of mathematical functions used to represent the electronic wave function, directly impacts the quality of the calculated molecular properties. For a molecule like this compound, which features lone pairs on nitrogen atoms and strained bonds, the basis set must be flexible enough to describe these electronic features accurately. Pople-style basis sets, such as the 6-31G* or 6-311G** series, are a common starting point for geometry optimizations and frequency calculations. However, for higher accuracy, especially in the calculation of reaction energies and activation barriers, the inclusion of diffuse functions (e.g., 6-31+G* or 6-311+G**) is often recommended to properly describe the more spread-out electron density of lone pairs and potential transition states.

Correlation-consistent basis sets, such as the cc-pVDZ, cc-pVTZ, and aug-cc-pVTZ series developed by Dunning and coworkers, generally offer a more systematic path towards the complete basis set limit and are known for their high accuracy in correlated calculations. For molecules containing nitrogen, the augmented versions (aug-) are particularly important for accurately describing anions and weak interactions.

The selection of the exchange-correlation functional is equally, if not more, critical. The functional approximates the complex many-body electron exchange and correlation effects. The performance of different functionals can vary significantly depending on the chemical system and the property of interest. For nitrogen-containing organic molecules, a range of functionals has been tested and validated.

Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, are often a good compromise between accuracy and computational cost. B3LYP is a widely used hybrid functional that often provides reasonable geometries and energies for a broad range of organic molecules. However, for systems with potential non-covalent interactions or where a more accurate description of reaction barriers is needed, more modern functionals may be required.

The M06 suite of functionals, particularly M06-2X, has shown excellent performance for main-group thermochemistry and kinetics. Range-separated functionals, such as CAM-B3LYP and ωB97X-D, are designed to improve the description of long-range interactions, charge-transfer excitations, and Rydberg states, which could be relevant in the study of the electronic properties of this compound.

Double-hybrid functionals, which include a portion of second-order Møller-Plesset perturbation theory (MP2) correlation, such as B2PLYP, represent a higher level of theory and can provide very accurate results, albeit at a greater computational expense.

The following tables summarize the performance of various exchange-correlation functionals for properties relevant to the study of nitrogen-containing compounds, based on general findings in the literature.

Table 1: General Performance of Selected Exchange-Correlation Functionals for Nitrogen-Containing Heterocycles

| Functional | Type | Strengths | Considerations for this compound |

| B3LYP | Hybrid-GGA | Good balance of cost and accuracy for geometries and general thermochemistry. | A reliable starting point for structural and energetic studies. |

| PBE0 | Hybrid-GGA | Often provides improved accuracy over B3LYP for various properties. | A strong candidate for more accurate energy calculations. |

| M06-2X | Hybrid-meta-GGA | Excellent for main-group thermochemistry, kinetics, and non-covalent interactions. | Highly recommended for studying reaction mechanisms and energetics. |

| CAM-B3LYP | Range-separated Hybrid | Good for charge-transfer states and long-range corrected interactions. | Useful for investigating electronic excitations and potential intermolecular interactions. |

| ωB97X-D | Range-separated Hybrid with dispersion correction | Excellent for non-covalent interactions and general thermochemistry. | A very good choice if weak interactions are expected to be important. |

| B2PLYP | Double-Hybrid | High accuracy for thermochemistry and barrier heights. | Recommended for high-accuracy benchmark calculations, though computationally more demanding. |

Table 2: Illustrative Mean Absolute Errors (kcal/mol) for Reaction Energies of Nitrogen-Containing Compounds for Various Functionals (Hypothetical data based on general trends)

| Functional | Basis Set | Mean Absolute Error (kcal/mol) |

| B3LYP | 6-311+G(d,p) | 3.5 |

| PBE0 | 6-311+G(d,p) | 2.8 |

| M06-2X | 6-311+G(d,p) | 1.9 |

| CAM-B3LYP | 6-311+G(d,p) | 2.2 |

| ωB97X-D | 6-311+G(d,p) | 1.8 |

| B2PLYP | cc-pVTZ | 1.2 |

Ring Strain and Energetic Considerations in 1,1 Methanediyldiaziridine

Theoretical Assessment of Ring Strain Energy (RSE) in Diaziridine Rings

The diaziridine ring, a three-membered heterocycle containing two nitrogen atoms, is intrinsically strained due to the severe deviation of its internal bond angles from the ideal values for sp³-hybridized atoms. This strain, known as ring strain energy (RSE), is a critical factor in determining the chemical and physical properties of such molecules. The RSE of a cyclic compound is the excess energy it possesses compared to a hypothetical strain-free acyclic analogue. This energy is a combination of angle strain (Baeyer strain), torsional strain (Pitzer strain), and steric strain (van der Waals strain).

Computational studies on the parent diaziridine molecule have quantified its high RSE. Diaziridines are considered strained hydrazines, and this inherent strain is a dominant feature of their chemistry wikipedia.org. Theoretical investigations, including ab initio and density functional theory (DFT) calculations, have been employed to determine the thermochemical properties of diaziridines and related strained rings acs.orgacs.org. These studies indicate that the diaziridine ring possesses a substantial amount of strain energy, making it a highly energetic functional group. The presence of two such rings in 1,1'-Methanediyldiaziridine is expected to result in a molecule with a very high RSE.

| Compound | Ring Size | Calculated Ring Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.5 |

| Aziridine (B145994) | 3 | 27.0 |

| Diaziridine | 3 | ~44.0 |

| Cyclobutane | 4 | 26.5 |

Contribution of the Methylene (B1212753) Bridge to Overall Molecular Strain

The spatial arrangement of the two diaziridine rings relative to each other will be dictated by the bond angles and rotational barriers around the N-CH₂-N linkage. Steric hindrance between the two rings can force deviations from the ideal geometries of the individual diaziridine units, further increasing the strain energy. Conformational analysis of saturated heterocyclic rings indicates that the introduction of substituents or bridges can significantly influence the ring's preferred conformation and its energetic profile researchgate.netrsc.orgresearchgate.netacs.org. In the case of this compound, the methylene bridge likely restricts the independent motion of the two rings, leading to additional torsional and transannular strain.

Strain-Release Mechanisms in Reactivity Pathways

The high ring strain in this compound is a primary driving force for its reactivity. Chemical transformations that lead to the opening of one or both of the three-membered rings are energetically favorable as they relieve the substantial strain. The reactivity of diaziridines is often characterized by the cleavage of the weak N-N bond, a process that is facilitated by the release of ring strain encyclopedia.pub.

Potential strain-release pathways for this compound include:

Thermal or Photochemical Decomposition: The input of energy can lead to the homolytic cleavage of the N-N bonds, generating radical species and ultimately leading to the extrusion of nitrogen gas. This is a common decomposition pathway for highly strained nitrogen-containing heterocycles.

Ring-Opening Reactions: Nucleophilic or electrophilic attack on the ring atoms can initiate ring-opening reactions. The considerable relief of strain energy provides a strong thermodynamic driving force for such processes chemrxiv.orgrsc.org. For instance, protonation of a nitrogen atom could facilitate the cleavage of a C-N bond.

Rearrangement Reactions: The strained framework of this compound may be prone to various molecular rearrangements to form more stable isomeric structures.

The release of a large amount of energy during these reactions makes compounds like this compound of interest as potential high-energy materials.

Thermochemical Studies Related to Energetic Stability

The energetic stability of a molecule is often quantified by its heat of formation (ΔHf°). A high positive heat of formation indicates a thermodynamically unstable compound relative to its constituent elements. Due to their significant ring strain, diaziridines have high positive heats of formation. High-level ab initio calculations on the parent diaziridine have provided accurate values for its heat of formation acs.orgacs.org.

For this compound, the presence of two strained rings is expected to result in a very high positive heat of formation. This value would be significantly greater than twice the heat of formation of a monosubstituted diaziridine, due to the additional strain introduced by the methylene bridge. The high heat of formation underscores the energetic nature of this compound and its potential to release a substantial amount of energy upon decomposition.

| Compound | Chemical Formula | Calculated Gas-Phase Heat of Formation (ΔHf°298) (kcal/mol) |

|---|---|---|

| Aziridine | C₂H₅N | 29.8 ± 0.2 |

| Diaziridine | CH₄N₂ | 44.2 ± 0.5 |

Relationship Between Molecular Geometry and Strain Energy

Furthermore, the bonding in such strained rings can be described in terms of "bent bonds," where the electron density is located outside the internuclear axis. This leads to weaker C-N and N-N bonds compared to their acyclic counterparts. The nitrogen atoms in diaziridines are configurationally stable due to the high barrier to Walden inversion, which is prevented by the rigid ring structure wikipedia.org.

| Parameter | Value in Parent Diaziridine (Calculated) | Ideal Value |

|---|---|---|

| N-N Bond Length | ~1.48 Å | ~1.45 Å (Hydrazine) |

| C-N Bond Length | ~1.47 Å | ~1.47 Å (Amine) |

| ∠NCN Bond Angle | ~48° | 109.5° |

| ∠CNN Bond Angle | ~66° | 109.5° |

Synthesis and Reactivity of Derivatives and Analogues of 1,1 Methanediyldiaziridine

N-Substituted 1,1'-Methanediyldiaziridine Analogues

The introduction of substituents on the nitrogen atoms of the diaziridine rings can significantly influence the steric and electronic properties of this compound analogues, thereby affecting their stability and reactivity.

Alkyl and Aryl Substitutions

The synthesis of N-alkyl and N-aryl substituted this compound analogues can be achieved through the condensation of an appropriate aldehyde or ketone with a primary amine and an aminating agent. A general and efficient method for the diastereoselective synthesis of substituted diaziridines involves the reaction of an aldehyde or ketone with a primary amine in the presence of hydroxylamine-O-sulfonic acid (HOSA) and a weak inorganic base. rsc.org This methodology can be adapted for the synthesis of N-substituted bis-diaziridines.

For instance, the reaction of glyoxal (B1671930) with primary alkylamines or anilines in the presence of HOSA would be expected to yield the corresponding 1,1'-methanediylbis(2-alkyl- or 2-aryldiaziridine). The choice of the primary amine is crucial for the successful synthesis of these N-substituted analogues.

Table 1: Representative N-Alkyl and N-Aryl Substitutions on this compound

| Substituent (R) | Starting Amine | Expected Product |

| Methyl | Methylamine | 1,1'-Methanediylbis(2-methyldiaziridine) |

| Ethyl | Ethylamine | 1,1'-Methanediylbis(2-ethyldiaziridine) |

| tert-Butyl | tert-Butylamine | 1,1'-Methanediylbis(2-tert-butyldiaziridine) |

| Phenyl | Aniline | 1,1'-Methanediylbis(2-phenyldiaziridine) |

| 4-Methoxyphenyl | 4-Methoxyaniline | 1,1'-Methanediylbis(2-(4-methoxyphenyl)diaziridine) |

The reactivity of these N-substituted analogues is influenced by the nature of the substituent. Electron-donating alkyl groups can increase the nucleophilicity of the nitrogen atoms, while electron-withdrawing aryl groups can decrease it. These modifications can affect their participation in reactions such as N-alkylation, N-acylation, and ring-opening reactions. For example, N-aryl diaziridines have been synthesized, although the use of more reactive organolithium reagents was necessary in some cases instead of Grignard reagents. mdpi.com

Heteroatom-Containing Substituents

The introduction of heteroatom-containing substituents on the nitrogen atoms can impart novel properties and reactivity to the this compound scaffold. These substituents can include acyl, sulfonyl, or other groups containing oxygen, sulfur, or other heteroatoms.

The synthesis of such analogues can be approached by post-synthetic modification of the parent this compound or by using appropriately substituted primary amines in the diaziridination reaction. For example, N-acylation or N-sulfonylation of the parent bis-diaziridine could be achieved using acyl chlorides or sulfonyl chlorides in the presence of a base.

Table 2: Heteroatom-Containing N-Substituents on this compound

| Substituent | Reagent for Post-Synthetic Modification | Expected Product |

| Acetyl | Acetyl chloride | 1,1'-Methanediylbis(2-acetyldiaziridine) |

| Benzoyl | Benzoyl chloride | 1,1'-Methanediylbis(2-benzoyldiaziridine) |

| Tosyl | p-Toluenesulfonyl chloride | 1,1'-Methanediylbis(2-tosyldiaziridine) |

| Methoxycarbonyl | Methyl chloroformate | Dimethyl 1,1'-(methanediyl)bis(diaziridine-2-carboxylate) |

These heteroatom-containing substituents generally decrease the basicity and nucleophilicity of the diaziridine nitrogens due to the electron-withdrawing nature of the carbonyl or sulfonyl groups. This can enhance the stability of the diaziridine rings towards acid-catalyzed decomposition. The reactivity of these compounds would be dominated by the chemistry of the substituent, such as nucleophilic attack at the carbonyl carbon.

C-Substituted this compound Analogues

Substitution on the carbon atoms of the diaziridine rings introduces stereocenters and can significantly alter the shape and reactivity of the molecule.

Methyl and Other Alkyl Group Introductions

The synthesis of C-substituted analogues, such as those bearing methyl or other alkyl groups on the diaziridine ring carbons, can be accomplished by starting with the appropriately substituted α-dicarbonyl compound. For example, the reaction of 2,3-butanedione (B143835) (biacetyl) with ammonia (B1221849) and an aminating agent would be expected to produce 1,1'-methanediylbis(3-methyldiaziridine).

The diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes suggests that a high degree of stereocontrol can be achieved in these reactions. rsc.org The stereochemistry of the resulting bis-diaziridines would depend on the reaction conditions and the nature of the substituents.

Table 3: C-Alkyl Substitutions on this compound

| Substituent (R) | Starting α-Dicarbonyl Compound | Expected Product |

| Methyl | 2,3-Butanedione | 1,1'-Methanediylbis(3-methyldiaziridine) |

| Ethyl | 3,4-Hexanedione | 1,1'-Methanediylbis(3-ethyldiaziridine) |

| Phenyl | Benzil | 1,1'-Methanediylbis(3-phenyldiaziridine) |

The presence of alkyl groups on the carbon atoms can sterically hinder the approach of reagents to the diaziridine rings and can also influence the stability of potential intermediates in reactions.

Functional Group Incorporations on Diaziridine Ring Carbons

The incorporation of functional groups on the diaziridine ring carbons can provide handles for further synthetic transformations. This can be achieved by using α-dicarbonyl compounds bearing the desired functional groups. For instance, the use of a diketone with a protected hydroxyl or amino group would lead to a bis-diaziridine with that functionality.

The reactivity of these functionalized analogues would be a combination of the inherent reactivity of the diaziridine ring and the reactivity of the incorporated functional group. For example, a hydroxyl-substituted analogue could undergo esterification or etherification reactions. The diaziridine ring itself is known to undergo ring-opening reactions under various conditions, and the presence of substituents on the carbon can influence the regioselectivity of this process. mdpi.commdpi.com

Variation in the Inter-Diaziridine Bridging Unit

Modifying the methylene (B1212753) bridge that connects the two diaziridine rings offers another avenue for creating structural diversity in this class of compounds. This can involve introducing substituents on the bridging carbon or changing the length of the bridging chain.

The synthesis of analogues with a substituted bridging unit could be achieved by starting with a substituted malondialdehyde derivative. For example, using 2-methylmalondialdehyde in the diaziridination reaction would be expected to yield 1,1'-(ethylidene)bis(diaziridine).

Table 4: Variations in the Inter-Diaziridine Bridging Unit

| Bridging Unit | Starting Dicarbonyl Compound | Expected Product |

| -CH(CH₃)- | 2-Methylmalondialdehyde | 1,1'-(Ethylidene)bis(diaziridine) |

| -C(CH₃)₂- | 2,2-Dimethylmalondialdehyde | 1,1'-(Isopropylidene)bis(diaziridine) |

| -CH(Ph)- | 2-Phenylmalondialdehyde | 1,1'-(Phenylmethylene)bis(diaziridine) |

| -CH₂-CH₂- | Succinaldehyde | 1,2-Bis(diaziridin-1-yl)ethane |

Ethylene and Other Alkylene Bridges

The synthesis of bis(diaziridines) linked by alkylene chains, known as α,ω-bis(diaziridin-1-yl)alkanes, has been achieved through various synthetic routes. A primary method involves the reaction of α,ω-diaminoalkanes with a carbonyl compound and an aminating agent. This approach allows for the systematic variation of the alkylene bridge length, providing access to a homologous series of bis(diaziridines).

For instance, the synthesis of 1,1'-(ethane-1,2-diyl)bis(diaziridine) and its analogues can be accomplished by reacting ethylenediamine (B42938) with an appropriate aldehyde or ketone in the presence of an aminating agent like hydroxylamine-O-sulfonic acid (HOSA). The general reaction scheme involves the in-situ formation of a bis-imine intermediate, which then undergoes cyclization to form the two diaziridine rings. The choice of the carbonyl compound allows for the introduction of substituents on the carbon atoms of the diaziridine rings.

The synthesis of 1,1′,2,2′-tetramethyl-3,3′-bidiaziridine, an ethylene-bridged analogue, has been reported via the reaction of 1,2-bis(methylamino)ethane-1,2-diol dihydrochloride (B599025) with N-chloromethylamine in the presence of a base like potassium carbonate. psu.edu This reaction proceeds in a heterogeneous medium to afford the desired bis(diaziridine). psu.edu The use of different α,ω-diaminoalkanes, such as 1,3-diaminopropane (B46017) and 1,4-diaminobutane, allows for the preparation of bis(diaziridines) with longer alkylene bridges.

The characterization of these alkylene-bridged bis(diaziridines) relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative, with the chemical shifts and coupling constants of the methylene protons in the bridge and the protons on the diaziridine rings providing key structural information.

Table 1: Synthesis of Alkylene-Bridged Bis(diaziridines)

| Alkylene Bridge | Carbonyl Compound | Aminating Agent | Product | Yield (%) | Ref. |

| Ethane-1,2-diyl | Formaldehyde (B43269) | HOSA | 1,1'-(Ethane-1,2-diyl)bis(diaziridine) | - | researchgate.net |

| Ethane-1,2-diyl | Acetone | HOSA | 1,1'-(Ethane-1,2-diyl)bis(3,3-dimethyldiaziridine) | - | researchgate.net |

| Propane-1,3-diyl | Formaldehyde | HOSA | 1,1'-(Propane-1,3-diyl)bis(diaziridine) | - | researchgate.net |

| Butane-1,4-diyl | Formaldehyde | HOSA | 1,1'-(Butane-1,4-diyl)bis(diaziridine) | - | researchgate.net |

Aromatic and Heteroaromatic Bridging Units

The incorporation of aromatic and heteroaromatic moieties as bridging units between two diaziridine rings introduces rigidity and electronic effects that can significantly influence the properties and reactivity of the resulting compounds. The synthesis of such analogues typically involves the use of aromatic or heteroaromatic diamines as starting materials.

For example, the synthesis of a phenylene-bridged bis(diazirine), a precursor to the corresponding bis(diaziridine), has been reported. The synthesis of 3,3'-(5-methyl-1,3-phenylene)bis(3-(trifluoromethyl)-3H-diazirine) involves a multi-step sequence starting from a substituted benzene (B151609) derivative. This approach highlights a strategy for creating aromatic-bridged systems. The corresponding bis(diaziridine) can be obtained through the reduction of the diazirine rings.

The synthesis of heteroaromatic-bridged bis(diaziridines) can be envisioned through similar strategies, utilizing heteroaromatic diamines such as diaminopyridines or diaminopyrimidines. The synthesis of diazirinyl-substituted pyridines and pyrimidines has been documented, providing a foundation for the development of heteroaromatic-bridged bis(diaziridine) systems. mdpi.com These syntheses often involve the conversion of a ketone precursor to the diaziridine ring via oximation, tosylation, and subsequent treatment with ammonia. researchgate.netmdpi.com

Table 2: Examples of Aromatic and Heteroaromatic Bridged Diaziridine Precursors

| Bridging Unit | Precursor Compound | Synthetic Approach | Ref. |

| 5-Methyl-1,3-phenylene | 3,3'-(5-Methyl-1,3-phenylene)bis(3-(trifluoromethyl)-3H-diazirine) | Multi-step synthesis from substituted benzene | - |

| Pyridine | Diazirinyl-substituted pyridines | Oximation, tosylation, and amination of pyridyl ketones | mdpi.com |

| Pyrimidine | Diazirinyl-substituted pyrimidines | Oximation, tosylation, and amination of pyrimidyl ketones | mdpi.com |

Synthesis Strategies for Functionalized Derivatives

The introduction of functional groups into the derivatives and analogues of this compound opens up possibilities for further chemical modifications and the development of compounds with tailored properties. Functionalization can be achieved by utilizing starting materials that already contain the desired functional groups or by post-synthetic modification of the bis(diaziridine) scaffold.

One strategy involves the use of functionalized diamines or carbonyl compounds in the diaziridine-forming reaction. For instance, a diamine containing an ester or ether moiety could be used to synthesize a bis(diaziridine) with these functionalities incorporated into the bridging unit. Similarly, the use of a ketone or aldehyde bearing a functional group would lead to a C-functionalized bis(diaziridine).

Another approach is the functionalization of a pre-formed bis(diaziridine) molecule. The nitrogen atoms of the diaziridine rings, while generally not highly nucleophilic, can undergo reactions under certain conditions. However, the reactivity of the bridging unit or substituents on the diaziridine ring often provides a more convenient handle for functionalization.

For example, a bis(diaziridine) with a bromomethyl group on an aromatic bridge could serve as a precursor for a variety of derivatives through nucleophilic substitution reactions. This would allow for the introduction of ester, ether, and other functional groups.

Recent advancements in diaziridine synthesis have also explored the use of solid-phase techniques. Resin-bound sulfonyl oximes have been employed in the synthesis of diaziridines, offering a method that could be adapted for the preparation of functionalized bis(diaziridines) with simplified purification procedures. nih.gov

Table 3: Synthetic Strategies for Functionalized Bis(diaziridines)

| Strategy | Description | Example |

| Functionalized Starting Materials | Use of diamines, aldehydes, or ketones containing desired functional groups. | Reaction of a diamine with an ester-containing aldehyde. |

| Post-synthetic Modification | Chemical transformation of a functional group on a pre-formed bis(diaziridine). | Nucleophilic substitution on a bromo-functionalized aromatic bridge. |

| Solid-Phase Synthesis | Utilization of resin-bound reagents to facilitate synthesis and purification. | Synthesis using resin-bound sulfonyl oximes. nih.gov |

Comparative Reactivity Studies of Analogues versus Parent Compound

The reactivity of diaziridines is characterized by their susceptibility to ring-opening reactions under various conditions, including acidic hydrolysis and thermal decomposition. The nature of the bridging unit in bis(diaziridines) is expected to significantly influence their reactivity compared to the parent this compound.

Acid-Catalyzed Hydrolysis: The stability of the diaziridine ring towards acid is a key aspect of its reactivity. In the presence of acid, the nitrogen atoms can be protonated, leading to ring-opening. The rate of this hydrolysis is influenced by the electronic environment of the diaziridine rings. For alkylene-bridged bis(diaziridines), the length of the alkylene chain may have a modest effect on the reactivity of the two diaziridine rings, which are expected to behave largely independently.

In contrast, for aromatic and heteroaromatic bridged analogues, the electronic properties of the linker can have a more pronounced effect. An electron-withdrawing aromatic bridge would decrease the basicity of the diaziridine nitrogens, potentially leading to a slower rate of acid-catalyzed hydrolysis compared to the parent compound or alkylene-bridged analogues. Conversely, an electron-donating bridge might enhance the basicity and accelerate the hydrolysis.

Thermal Stability: The thermal decomposition of diaziridines can proceed through various pathways, including the extrusion of dinitrogen to form carbenes or rearrangement to other nitrogen-containing compounds. The thermal stability of bis(diaziridines) would be dependent on the strength of the bonds within the three-membered rings and the influence of the bridging unit.

Studies on the thermal decomposition of other nitrogen-rich heterocyclic compounds, such as bis-tetrazoles and bis-triazoles, have shown that the nature of the bridging unit plays a critical role in their stability. Similar trends would be expected for bis(diaziridines). The rigid structure of aromatic-bridged systems might lead to different decomposition pathways or temperatures compared to the more flexible alkylene-bridged analogues.

Reactivity towards Electrophiles and Nucleophiles: Diaziridines can react with both electrophiles and nucleophiles. The nucleophilicity of the nitrogen atoms is a key factor in their reactions with electrophiles. As discussed, this can be modulated by the electronic nature of the bridging unit. The reaction of diaziridines with strong nucleophiles can lead to ring-opening. The steric hindrance around the diaziridine rings, which can be influenced by the structure of the bridge and any substituents, will also play a role in determining the outcome of these reactions.

Direct comparative kinetic studies between this compound and its various bridged analogues are scarce in the literature. However, based on the general principles of organic chemistry, it can be inferred that the introduction of different bridging units provides a means to tune the electronic and steric properties of the diaziridine moieties, thereby influencing their reactivity profiles.

Applications of 1,1 Methanediyldiaziridine in Advanced Organic Synthesis

1,1'-Methanediyldiaziridine as a Chiral Building Block

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science. Chiral building blocks, which are enantiomerically enriched molecules incorporated into a larger structure, are instrumental in this pursuit. Due to the high inversion barrier of the nitrogen atoms in a diaziridine ring, N-substituted diaziridines can be chiral. acs.org The presence of two such rings in this compound opens up the possibility of creating molecules with multiple stereocenters.

Table 1: Potential Chiral Forms of this compound

| Configuration | Description | Potential Application |

| (R,R) | Both diaziridine nitrogens have an (R) configuration. | Asymmetric ligand or chiral auxiliary. |

| (S,S) | Both diaziridine nitrogens have an (S) configuration. | Asymmetric ligand or chiral auxiliary. |

| (R,S) - meso | One nitrogen is (R) and the other is (S). | Achiral building block for specific architectures. |

Use in Aziridine (B145994) and Other Heterocycle Synthesis via Ring Transformation

The inherent ring strain of diaziridines makes them susceptible to ring-opening and ring-expansion reactions, providing a pathway to a variety of other heterocyclic systems. mdpi.comfrontiersin.orgnih.gov The transformation of diaziridines can be initiated by various reagents, leading to the formation of aziridines, imidazoles, pyrazoles, and other nitrogen-containing heterocycles. acs.orgopenmedicinalchemistryjournal.comnih.govnih.gov

In the case of this compound, the presence of two diaziridine rings offers the potential for sequential or simultaneous ring transformations. For instance, reaction with a suitable reagent could lead to the formation of a bis-aziridine or a more complex heterocyclic system through a cascade of reactions. The methylene (B1212753) linker could act as a tether, influencing the regioselectivity and stereoselectivity of these transformations.

Role in Nitrogen Transfer Reactions

Nitrogen transfer reactions are fundamental processes in organic synthesis, enabling the introduction of nitrogen atoms into organic molecules. Reagents capable of delivering a nitrogen-containing fragment are highly valuable. Diaziridines, upon appropriate activation, can act as sources of nitrenes or related nitrogen-centered reactive intermediates.

The structure of this compound suggests its potential as a bifunctional nitrogen transfer agent. Cleavage of the N-N bonds in the diaziridine rings could, in principle, generate a species capable of transferring two nitrogen atoms to a substrate. This could be particularly useful in the synthesis of vicinal diamines or other 1,2-difunctionalized compounds, which are important motifs in many biologically active molecules.

Precursor for the Synthesis of Novel Polycyclic Systems

The construction of polycyclic frameworks is a challenging yet rewarding area of synthetic chemistry, as these structures are often found in natural products and pharmaceutically active compounds. researchgate.netrsc.orgresearchgate.net The unique arrangement of two strained rings in this compound makes it an intriguing starting material for the synthesis of novel polycyclic systems.

Intramolecular reactions, such as cycloadditions, could be envisioned where the two diaziridine rings react with each other or with other functional groups within the same molecule, leading to the formation of cage-like or other complex polycyclic architectures. For example, upon thermal or photochemical activation, the diaziridine rings could open to form reactive intermediates that undergo intramolecular cyclization. The methylene bridge would play a crucial role in pre-organizing the molecule for such transformations.

Table 2: Hypothetical Polycyclic Systems from this compound

| Reaction Type | Potential Product | Significance |

| Intramolecular [3+2] Cycloaddition | Fused pyrazolidine (B1218672) system | Access to novel N-heterocyclic scaffolds. |

| Tandem Ring-Opening/Cyclization | Bridged bicyclic diamine | Unique three-dimensional molecular shapes. |

| Transannular Reaction | Cross-linked polycyclic amine | Rigid structures for materials science applications. |

Potential as a Synthetic Handle for Diversification in Complex Molecule Synthesis

In the synthesis of complex molecules, particularly in the context of drug discovery, the ability to rapidly generate a library of diverse analogs from a common intermediate is highly desirable. A "synthetic handle" is a functional group that can be selectively modified to introduce a variety of substituents.

The two diaziridine rings in this compound could serve as dual synthetic handles. Each ring could be independently or simultaneously opened by a range of nucleophiles, leading to a wide array of derivatives. mdpi.comfrontiersin.orgnih.gov This would allow for the systematic variation of substituents at two distinct points in the molecule, facilitating the exploration of structure-activity relationships. The robust nature of the methylene linker would ensure that the core scaffold remains intact during these diversification efforts. This approach could provide a powerful tool for generating molecular diversity and optimizing the properties of complex target molecules.

Future Research Directions and Unexplored Avenues for 1,1 Methanediyldiaziridine

Development of Novel Asymmetric Synthetic Routes

The synthesis of 1,1'-methanediyldiaziridine presents a considerable challenge, particularly in achieving stereocontrol. Future research should focus on the development of novel asymmetric synthetic routes to access enantiomerically pure or enriched forms of this compound. Given that the molecule possesses multiple stereocenters, controlling the diastereoselectivity and enantioselectivity is paramount for its potential applications in areas such as chiral catalysis and medicinal chemistry.

One promising approach is the use of chiral catalysts in multicomponent reactions. For instance, methods developed for the asymmetric aziridination of chiral aldehydes using BOROX catalysts with VANOL and VAPOL ligands have shown high diastereoselectivity and enantioselectivity in producing bis(aziridines). nih.govresearchgate.net A similar strategy could be adapted for the synthesis of this compound, potentially through a multicomponent reaction involving a methylene (B1212753) source, a nitrogen source, and a chiral catalyst. The development of catalyst-controlled processes would be a significant step forward, allowing for the selective formation of desired stereoisomers from readily available starting materials. nih.govresearchgate.net

Furthermore, research into diastereoselective routes, such as those reported for substituted diaziridines using simple ketones, aldehydes, and amines in the presence of a weak base and hydroxylamine-O-sulfonic acid (HOSA), could be expanded to the synthesis of bis-diaziridine systems like this compound. rsc.org The exploration of chiral auxiliaries attached to the nitrogen atoms could also provide a viable pathway to stereochemically defined products. nih.gov

Table 1: Potential Asymmetric Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages | Key Challenges |

| Catalyst-Controlled Multicomponent Reaction | Use of chiral catalysts (e.g., BOROX with VANOL/VAPOL ligands) in a one-pot synthesis from simple precursors. | High efficiency, atom economy, and potential for high stereoselectivity. nih.govresearchgate.net | Catalyst design and optimization for the specific substrate; controlling multiple stereocenters simultaneously. |

| Diastereoselective Synthesis | Stepwise construction of the diaziridine rings with control over the relative stereochemistry. rsc.org | Potentially simpler to develop and optimize for specific diastereomers. | May require multiple steps, leading to lower overall yields. |

| Chiral Auxiliary Approach | Attachment of a chiral auxiliary to the nitrogen source to direct the stereochemical outcome of the cyclization. nih.gov | Well-established methodology in asymmetric synthesis. | Requires additional steps for attachment and removal of the auxiliary. |

Exploration of Organometallic Chemistry with this compound Ligands

The nitrogen atoms in the diaziridine rings of this compound possess lone pairs of electrons, making the molecule a potential bidentate ligand for transition metals. The unique strained ring structure could impart interesting electronic and steric properties to the resulting organometallic complexes. Future research in this area could uncover novel catalytic activities and lead to the development of new classes of organometallic compounds. acs.orgnih.gov

The coordination chemistry of this compound with various transition metals, such as palladium, ruthenium, rhodium, and iridium, should be systematically investigated. mdpi.comnih.gov The synthesis and characterization of these complexes would be the first step, followed by an exploration of their catalytic potential in reactions like transfer hydrogenation, cross-coupling reactions, and asymmetric catalysis. mdpi.comnih.gov The strained nature of the diaziridine rings might influence the stability and reactivity of the metal center in ways that are different from more conventional bidentate nitrogen ligands.

Drawing parallels from the well-developed field of N-heterocyclic carbene (NHC) ligands, where bidentate NHCs have shown significant utility in stabilizing metal centers and tuning their catalytic activity, research on this compound as a ligand could be highly fruitful. mdpi.comnih.govmdpi.com Furthermore, the synthesis of chiral complexes, derived from enantiomerically pure this compound, could lead to new asymmetric catalysts. The study of chiral aziridine (B145994) sulfide (B99878) N(sp3),S-ligands in metal-catalyzed asymmetric reactions provides a precedent for the successful application of strained heterocycles as chiral ligands. mdpi.com

Investigations into Solid-State Reactivity and Transformations

The solid-state behavior of this compound is a completely unexplored area. The high ring strain of the diaziridine moieties suggests that the molecule could undergo interesting transformations upon thermal or photochemical stimulation in the solid state. Research in this direction could lead to the discovery of novel polymerization pathways or solid-state rearrangements.

Future studies could investigate the photochemistry of crystalline this compound. Upon UV irradiation, diazirines, which are closely related to diaziridines, are known to form reactive carbenes. wikipedia.orgnih.gov It is conceivable that the diaziridine rings in this compound could undergo ring-opening reactions in the solid state to form reactive intermediates, which could then lead to polymerization or other transformations. The topochemical control offered by the crystalline lattice could lead to the formation of highly ordered materials with unique properties.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) could be employed to study the thermal stability of this compound and to identify any thermally induced phase transitions or decomposition pathways. The potential for solid-state polymerization, similar to that observed for other strained ring systems, should be investigated.

Advanced Spectroscopic Characterization Beyond Conventional Methods

While standard spectroscopic techniques like NMR and mass spectrometry are essential for the initial characterization of this compound, a deeper understanding of its complex three-dimensional structure and stereochemistry requires the application of more advanced methods.

Advanced NMR techniques are crucial for unambiguously determining the relative and absolute stereochemistry of the different isomers of this compound. ipb.ptresearchgate.net Two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about through-space interactions between protons, which is invaluable for establishing the spatial arrangement of the atoms. numberanalytics.comwordpress.comnih.gov These techniques would be particularly useful for distinguishing between the cis and trans isomers of the diaziridine rings relative to each other.

Vibrational Circular Dichroism (VCD) is another powerful technique that could be employed to determine the absolute configuration of chiral isomers of this compound. nih.govwikipedia.orgbruker.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of a molecule can be determined. nih.govmdpi.com This would be a critical step in the development of asymmetric syntheses of this compound.

Integration into Supramolecular Assemblies and Materials Science Contexts

The unique shape and functionality of this compound make it an intriguing building block for supramolecular chemistry and materials science. Its potential to act as a bidentate ligand, as discussed earlier, also opens up possibilities for its use in the construction of metal-organic frameworks (MOFs) and coordination polymers.

Future research could explore the incorporation of this compound into larger supramolecular structures through non-covalent interactions such as hydrogen bonding or halogen bonding. The nitrogen atoms of the diaziridine rings could act as hydrogen bond acceptors, enabling the formation of well-defined assemblies in the solid state or in solution.

In the realm of materials science, this compound could serve as a precursor to novel polymers. The closely related diazirine-containing monomers have been successfully polymerized to create materials that can be cross-linked on demand. acs.orgdigitellinc.comacs.org A similar approach could be envisioned for this compound, where the diaziridine rings are either part of the polymer backbone or pendant groups. The ring strain of the diaziridines could be harnessed to induce cross-linking or other post-polymerization modifications, potentially leading to materials with tunable mechanical or thermal properties. nih.govrsc.org

Design and Synthesis of Advanced Poly-diaziridine Architectures

Building upon the idea of using this compound in polymer chemistry, a more ambitious goal would be the design and synthesis of advanced poly-diaziridine architectures, such as dendrimers and hyperbranched polymers. google.comresearchgate.netdiva-portal.orggoogle.com The C2 symmetry of this compound makes it an attractive candidate for use as a core molecule or a branching unit in the construction of dendritic macromolecules.

Divergent or convergent synthetic strategies could be employed to grow dendritic structures from a this compound core. researchgate.net The terminal functional groups of the resulting dendrimers could then be further modified to impart specific properties, such as solubility or biological activity. The high density of nitrogen atoms in such architectures could lead to interesting properties, for example, in the context of gene delivery or catalysis. The synthesis of dendrimers functionalized with heterocyclic moieties is a known concept, and applying this to diaziridines would be a novel extension. google.commdpi.com

The development of polymers where the diaziridine functionality is a repeating unit in the main chain or as a pendant group could lead to materials with a high density of reactive sites. acs.org These sites could be used for subsequent cross-linking or for the attachment of other molecules, creating functional materials for a variety of applications.

Further Computational Modeling of Complex Reaction Dynamics

Computational chemistry offers a powerful tool to investigate the properties and reactivity of this compound at a level of detail that is often inaccessible through experimental methods alone. Future computational studies could provide valuable insights into the complex reaction dynamics of this molecule, guiding experimental efforts.

Ab initio molecular dynamics simulations could be used to model the real-time evolution of the molecule during chemical reactions, such as thermal or photochemical ring-opening. acs.orgnih.govresearchgate.netaps.org Such simulations could reveal the detailed mechanisms of these processes, including the nature of any transient intermediates and the timescales on which they are formed. This would be particularly useful for understanding the potential solid-state reactivity of the compound.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to explore the potential energy surfaces of various reactions involving this compound. nih.govacs.org This could include modeling the coordination of the molecule to metal centers, predicting the structures and stabilities of the resulting organometallic complexes, and elucidating the mechanisms of catalytic reactions. rsc.org Furthermore, computational studies could be instrumental in understanding the stereoselectivity of synthetic routes and in designing new chiral catalysts for the asymmetric synthesis of this compound. acs.org

Q & A

Q. What are the established synthetic routes and characterization techniques for 1,1'-Methanediyldiaziridine?

The synthesis of this compound typically involves cyclization reactions using hydrazine derivatives and formaldehyde equivalents under controlled pH and temperature. A common approach includes the condensation of hydrazine with dichloromethane analogs, followed by purification via column chromatography. Characterization requires multi-modal validation: nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing diaziridine protons at δ 3.5–4.5 ppm), mass spectrometry (MS) for molecular ion peaks, and X-ray crystallography for stereochemical resolution. Researchers must document reagent purity, solvent systems, and reaction times to ensure reproducibility .

Q. What are the key applications of this compound in heterocyclic compound synthesis?